

Application Notes and Protocols for Pharmacokinetic Studies of Alexidine-d10

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Compound of Interest

Compound Name: **Alexidine-d10**

Cat. No.: **B564760**

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Introduction

Alexidine is a bisbiguanide antimicrobial agent with a broad spectrum of activity against various pathogens.^[1] It is also being investigated for its anticancer properties.^{[2][3]} **Alexidine-d10**, a deuterated analog of Alexidine, serves as an invaluable tool in pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms provides a mass shift that allows for its use as an internal standard in mass spectrometry-based bioanalytical methods, ensuring accurate quantification of the parent compound, Alexidine, in biological matrices.^[4] These application notes provide a detailed protocol for a typical preclinical pharmacokinetic study of Alexidine, utilizing **Alexidine-d10** as an internal standard.

Data Presentation

Table 1: Physicochemical Properties of Alexidine and Alexidine-d10

Property	Alexidine	Alexidine-d10 Dihydrochloride	Reference(s)
Chemical Formula	C ₂₆ H ₅₆ N ₁₀	C ₂₆ H ₄₈ D ₁₀ Cl ₂ N ₁₀	[1] [4]
Molar Mass	508.8 g/mol	591.77 g/mol	[1] [4]
CAS Number	22573-93-9	1246818-47-2	[1] [4]
Appearance	Solid	Solid	[5]
Solubility	Soluble in DMSO	Soluble in DMSO	[6]

Table 2: Hypothetical Pharmacokinetic Parameters of Alexidine in Rats Following a Single Intravenous Dose (1 mg/kg)

Parameter	Unit	Value (Mean \pm SD)	Description
Cmax	ng/mL	850 \pm 150	Maximum plasma concentration
Tmax	h	0.25	Time to reach maximum plasma concentration
AUC _{0-t}	ng·h/mL	1200 \pm 250	Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC _{0-∞}	ng·h/mL	1350 \pm 280	Area under the plasma concentration-time curve from time 0 to infinity
t _{1/2}	h	4.5 \pm 0.8	Elimination half-life
CL	L/h/kg	0.74 \pm 0.15	Clearance
Vd	L/kg	4.8 \pm 0.9	Volume of distribution

Note: These are hypothetical values for illustrative purposes, as specific public domain pharmacokinetic data for Alexidine is limited. These parameters are essential outputs of a pharmacokinetic study.[\[7\]](#)

Table 3: In Vitro Cytotoxicity of Alexidine Dihydrochloride

Cell Line	IC ₅₀ (μg/mL)	Reference
Human Umbilical Vein Endothelial Cells (HUVECs)	> 7.37	[3]
Lung A549 cells	> 7.37	[3]

Experimental Protocols

Animal Study Protocol

A preclinical pharmacokinetic study of Alexidine can be conducted in a rodent model, such as Sprague-Dawley rats.[\[8\]](#)[\[9\]](#)

1.1. Animal Housing and Care:

- Male Sprague-Dawley rats (250-300 g) will be used.
- Animals will be housed in a controlled environment ($22 \pm 2^\circ\text{C}$, $50 \pm 10\%$ humidity, 12-hour light/dark cycle).
- Standard laboratory chow and water will be provided ad libitum.
- All animal procedures should be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

1.2. Drug Formulation and Administration:

- Alexidine will be dissolved in a suitable vehicle, such as a mixture of DMSO, polyethylene glycol 400, and saline.
- For intravenous (IV) administration, a single dose of 1 mg/kg will be administered via the tail vein.
- For oral (PO) administration, a single dose of 10 mg/kg will be administered by oral gavage.

1.3. Blood Sampling:

- Blood samples (approximately 0.2 mL) will be collected from the jugular vein at predose (0 h) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Blood samples will be collected into tubes containing an anticoagulant (e.g., K₂EDTA).
- Plasma will be separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of Alexidine in plasma samples.[10][11]

2.1. Sample Preparation:

- To 50 μ L of plasma, add 10 μ L of **Alexidine-d10** internal standard working solution (e.g., 100 ng/mL in methanol).
- Perform protein precipitation by adding 150 μ L of acetonitrile.
- Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μ L of the mobile phase.

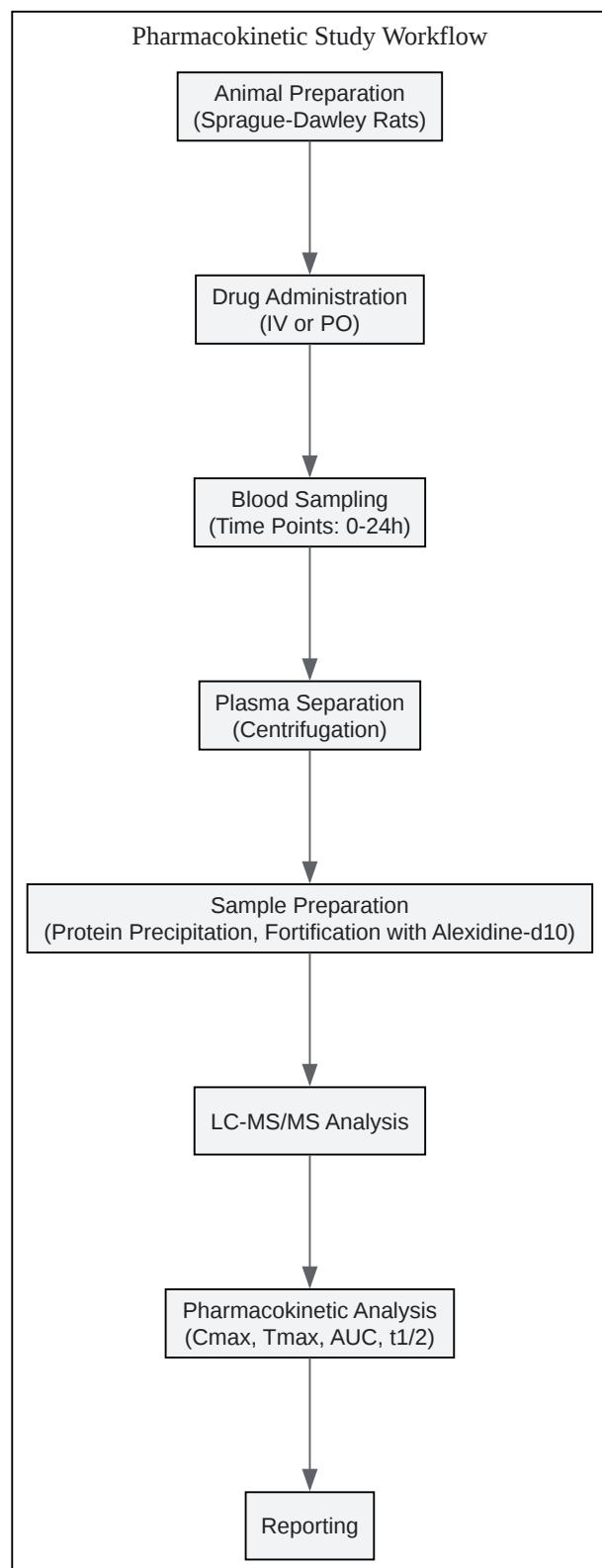
2.2. LC-MS/MS Conditions:

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[12]
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 μ m).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions (Hypothetical):
 - Alexidine: Q1/Q3 = 509.5 -> 142.2

- **Alexidine-d10:** $Q1/Q3 = 519.5 \rightarrow 152.2$

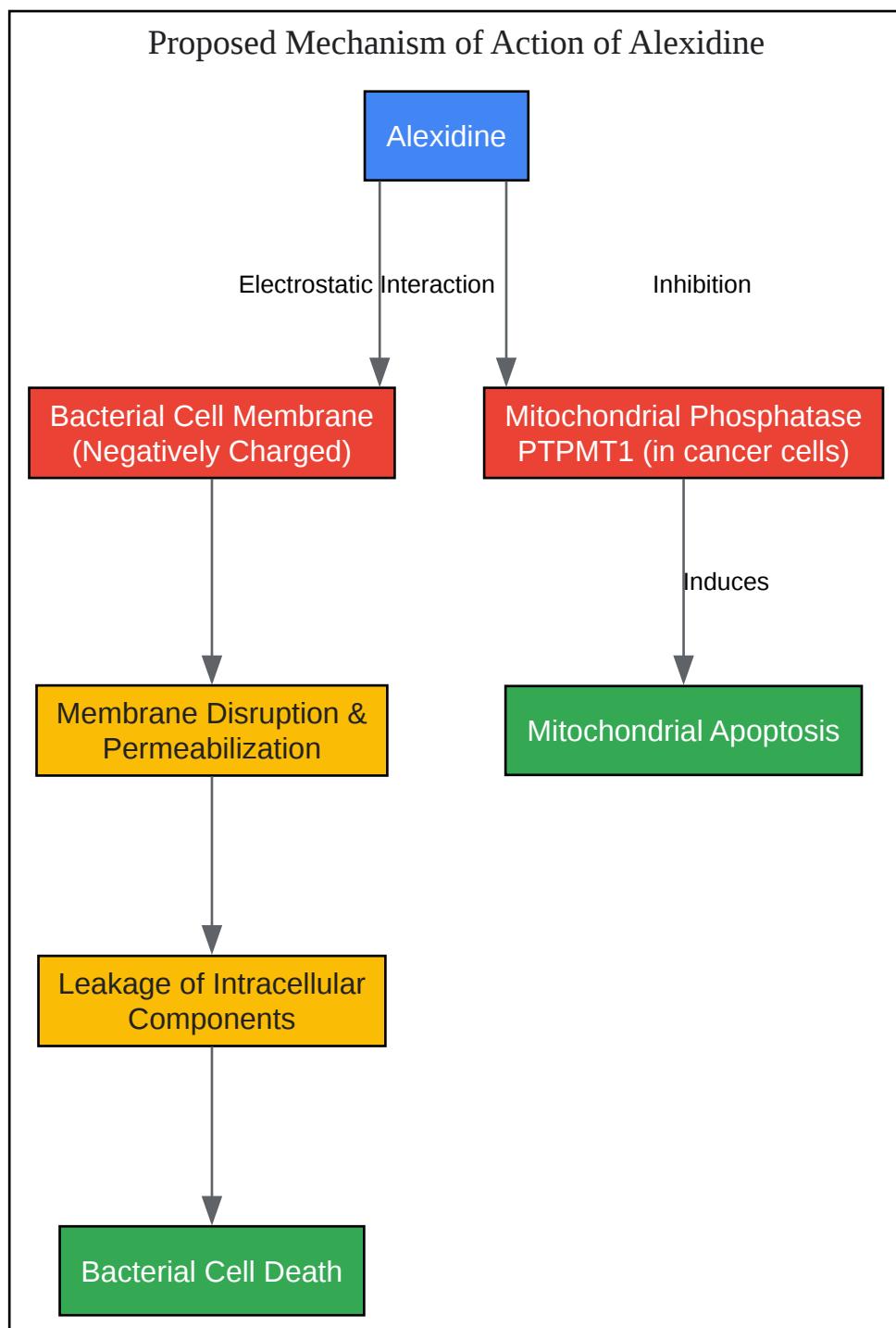
2.3. Method Validation: The bioanalytical method should be validated according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.[13]

Visualization of Pathways and Workflows



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Caption: Experimental workflow for a preclinical pharmacokinetic study of Alexidine.



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Caption: Dual mechanism of action of Alexidine targeting bacterial membranes and cancer cell mitochondria.[14][15]

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